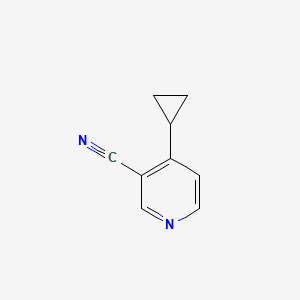

4-Cyclopropylnicotinonitrile

CAS No.: 503843-67-2

Cat. No.: VC8276377

Molecular Formula: C9H8N2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 503843-67-2 |

|---|---|

| Molecular Formula | C9H8N2 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 4-cyclopropylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H8N2/c10-5-8-6-11-4-3-9(8)7-1-2-7/h3-4,6-7H,1-2H2 |

| Standard InChI Key | YAFJSMQTZSFJOG-UHFFFAOYSA-N |

| SMILES | C1CC1C2=C(C=NC=C2)C#N |

| Canonical SMILES | C1CC1C2=C(C=NC=C2)C#N |

Introduction

4-Cyclopropylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound features a pyridine ring with a cyclopropyl group attached at the 4-position and a nitrile group (-C≡N) attached to the carbon adjacent to the nitrogen atom in the pyridine ring. The presence of the cyclopropyl group and the nitrile functionality contributes to its unique chemical properties and potential applications in medicinal chemistry and agrochemicals.

Synthesis of 4-Cyclopropylnicotinonitrile

The synthesis of 4-Cyclopropylnicotinonitrile typically involves the reaction of appropriate precursors that introduce both the cyclopropyl and nitrile functionalities to the pyridine ring. One approach could involve the use of cyclopropyl cyanide, which can be prepared from 4-chlorobutyronitrile through a ring closure reaction in the presence of a base and a polar aprotic solvent .

Synthesis Steps:

-

Preparation of Cyclopropyl Cyanide: React 4-chlorobutyronitrile with sodium hydroxide in dimethyl sulfoxide to form cyclopropyl cyanide.

-

Introduction of Cyclopropyl Group to Pyridine Ring: Use cyclopropyl cyanide as a building block to introduce the cyclopropyl group to a pyridine derivative.

Applications and Potential Uses

4-Cyclopropylnicotinonitrile, like other nicotinonitriles, has potential applications in medicinal chemistry and agrochemicals. The compound's reactivity and biological activity make it a candidate for further modification to create compounds with specific pharmacological properties.

| Field of Application | Potential Use |

|---|---|

| Medicinal Chemistry | Development of drugs targeting specific enzymes or receptors |

| Agrochemicals | Insecticides or herbicides due to its potential biological activity |

Chemical Reactions and Reactivity

The reactivity of 4-Cyclopropylnicotinonitrile is influenced by both the cyclopropyl and nitrile groups. The cyclopropyl group can undergo ring-opening reactions, while the nitrile group can participate in nucleophilic addition reactions.

| Reaction Type | Description |

|---|---|

| Ring-Opening Reactions | Cyclopropyl ring can open under certain conditions |

| Nucleophilic Addition | Nitrile group can react with nucleophiles to form new compounds |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume